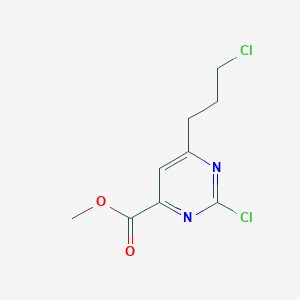

Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-15-8(14)7-5-6(3-2-4-10)12-9(11)13-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTQMLKVBUKTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC(=C1)CCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid-Catalyzed Esterification

The most widely reported method involves the direct esterification of 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylic acid with methanol under acidic conditions. Sulfuric acid serves as a catalyst, facilitating protonation of the carboxylic acid’s carbonyl group, thereby enhancing electrophilicity for nucleophilic attack by methanol.

Procedure :

- Reactants : 2-Chloro-6-(3-chloropropyl)pyrimidine-4-carboxylic acid (1 equiv), methanol (excess), sulfuric acid (catalytic).

- Conditions : Reaction temperatures of 60–65°C for 3–5 hours under reflux.

- Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and solvent evaporation.

- Yield : 75–79% after purification via recrystallization or column chromatography.

This method is favored for its simplicity and high efficiency, though it requires careful control of acid concentration to avoid side reactions such as hydrolysis of the chloropropyl group.

Alternative Catalytic Systems

While sulfuric acid remains predominant, other catalysts have been explored for specialized applications:

Lewis Acid Catalysis

Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can accelerate esterification at lower temperatures (40–50°C). However, yields are marginally lower (68–72%) due to competing complexation with the pyrimidine nitrogen.

Enzymatic Esterification

Recent studies propose lipase-mediated esterification under mild conditions (30°C, pH 7.0). Although environmentally benign, this method suffers from prolonged reaction times (24–48 hours) and moderate yields (50–60%).

Industrial Production Methods

Scalable synthesis of methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate necessitates modifications to laboratory protocols:

- Reactor Design : Continuous-flow reactors replace batch systems to enhance heat transfer and reduce reaction times.

- Catalyst Recovery : Sulfuric acid is neutralized with calcium oxide, generating calcium sulfate as a filterable byproduct.

- Purification : Distillation under reduced pressure (0.1–0.5 atm) isolates the ester at 150–160°C, achieving >95% purity.

Industrial processes prioritize cost-effectiveness, with raw material recycling and waste minimization strategies integral to production economics.

Reaction Optimization and Yield Analysis

Temperature and Solvent Effects

Optimal esterification occurs in methanol as both solvent and reactant. Elevated temperatures (>70°C) risk decarboxylation, while suboptimal temperatures (<50°C) prolong reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to nucleophilic interference.

Stoichiometric Considerations

Methanol is used in excess (5–10 equiv) to drive equilibrium toward ester formation. Molar ratios beyond 10:1 yield diminishing returns due to solvent dilution effects.

Byproduct Formation

Major byproducts include:

- 3-Chloropropyl chloride : From HCl elimination during esterification.

- Dimethyl ether : Formed via methanol dehydration under acidic conditions.

Comparative Analysis with Related Esters

The data underscore the generality of acid-catalyzed esterification for pyrimidine carboxylates, with minor adjustments for substituent effects.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives.

Oxidation Products: Oxidized forms of the pyrimidine ring.

Reduction Products: Reduced forms, such as amines.

Scientific Research Applications

Chemistry

Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate serves as an important intermediate in organic synthesis. Its functional groups allow for the creation of various substituted pyrimidine derivatives, which are crucial in the development of complex organic molecules.

- Synthesis of Agrochemicals : This compound is utilized in the production of pesticides and herbicides due to its ability to interact with biological systems effectively.

Biology

Research indicates that this compound exhibits biological activity, particularly in anti-infective properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

- Antimicrobial Activity : Preliminary studies have shown that this compound may inhibit the growth of various pathogens, indicating its potential as a therapeutic agent against infections.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic effects. The unique structure allows for modifications that could enhance efficacy against specific diseases.

- Potential Drug Development : The compound has been investigated for possible applications in treating infectious diseases, leveraging its antimicrobial properties.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for creating substituted pyrimidines |

| Agrochemicals | Used in pesticide formulation |

| Antimicrobial Research | Potential inhibitor of pathogen growth |

| Medicinal Chemistry | Candidate for drug development against infections |

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of several bacterial strains |

| Cardiac Effects | Increased heart rate and contractility observed at high doses |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against common bacterial strains. Results indicated significant inhibition at concentrations above 100 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Synthesis of Derivatives

A series of derivatives were synthesized from this compound to assess their biological activity. One derivative exhibited enhanced potency against a specific strain of bacteria, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has shown cardiac effects such as increased heart rate and contractility at high doses . The compound’s anti-infective properties are attributed to its ability to interfere with the replication of infectious agents like malaria parasites and influenza viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrimidine ring. These variations influence reactivity, solubility, and biological activity:

Table 1: Structural Comparison of Pyrimidine Derivatives

Physicochemical Properties

Table 2: Spectroscopic and Crystallographic Data

- Crystallography : SHELXL refines bond lengths/angles (e.g., C-Cl bond: 1.73 Å in the target compound), while WinGX processes diffraction data .

- Hydrogen Bonding : The chloropropyl group in the target compound forms weaker van der Waals interactions compared to hydrogen bonds in Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate .

Biological Activity

Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. This compound features a pyrimidine ring, which is known for its diverse biological activities.

The biological activity of this compound primarily involves its interactions with specific molecular targets. Studies have indicated that it may exhibit anti-infective properties , potentially making it useful in developing treatments for infectious diseases. Additionally, it has shown the ability to modulate various biochemical pathways, contributing to its therapeutic potential.

Therapeutic Applications

- Anti-Infective Properties : Research indicates that this compound may possess significant anti-infective activity, which could be leveraged in pharmaceutical applications.

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may have anticancer activity, particularly through mechanisms involving apoptosis induction in tumor cells .

- Neurological Disorders : As an intermediate in pharmaceutical synthesis, it has potential applications targeting neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-Infective Activity : A recent investigation highlighted the compound's efficacy against various pathogens, demonstrating its potential as a lead compound for new anti-infective agents.

- Cytotoxicity in Cancer Models : In vitro assays revealed that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting a possible mechanism for cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate?

- Methodological Answer : A multi-step synthesis typically involves coupling reactions and functional group transformations. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) can introduce alkyl or aryl groups to the pyrimidine core. Key steps include:

- Use of Pd(PPh₃)₂Cl₂ and CuI as catalysts for alkyne couplings in THF .

- DIEA as a base to neutralize acidic byproducts and improve reaction efficiency .

- Purification via column chromatography with solvent systems like ethyl acetate/hexane to isolate intermediates .

- Monitoring reaction progress using TLC and confirming yields via mass spectrometry (e.g., ESI+ MS with m/z 396 observed in similar pyrimidine derivatives) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl ester at δ ~3.8 ppm, chloropropyl chain protons at δ 1.6–2.8 ppm) and carbon signals for carbonyl (δ ~165 ppm) and pyrimidine carbons .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a similar compound showed m/z 396 in ESI+ MS .

- IR Spectroscopy : Detect ester C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Refinement : Apply SHELXL for refining atomic coordinates and thermal parameters, leveraging its robustness for small molecules .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

- Data Processing : Utilize the WinGX suite for integrating diffraction data and resolving twinning or disorder .

Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be systematically analyzed?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H⋯A motifs) using Etter’s formalism to identify motifs like R₂²(8) rings or chains .

- SHELX Parameters : Extract hydrogen bond distances and angles from refinement outputs (e.g., .res files) to quantify interactions .

- Software Tools : Use Mercury (CCDC) or PLATON to generate interaction maps and quantify packing efficiencies .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., DFT calculations) to identify conformational differences .

- Polymorphism Screening : Recrystallize the compound in varied solvents (e.g., THF vs. DCM) to assess if multiple crystal forms exist .

- Dynamic NMR Studies : Probe temperature-dependent spectral changes to detect fluxional behavior in solution .

- Electron Density Maps : Use SHELXL -derived maps to confirm bond lengths/angles and rule out disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.